molecular formula C24H27FN2O3S B2678471 7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892765-76-3

7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2678471
CAS RN: 892765-76-3
M. Wt: 442.55
InChI Key: LEWHFZRJEUAKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Derivative Synthesis

Studies have investigated the structural characteristics and synthesis of quinolinone derivatives, providing insights into their potential applications in medicinal chemistry and drug design. For example, research on the derivatives of 4-fluoro-5-sulfonylisoquinoline explores the impact of sulfonyl groups and other substituents on molecular conformation and reactivity, indicating their utility in designing compounds with desired biological activities (Ohba et al., 2012). Similarly, the synthesis and biological evaluation of novel quinoline derivatives for treating respiratory infections highlight the importance of structural modifications to enhance antibacterial efficacy against various pathogens (Odagiri et al., 2013).

Pharmaceutical Applications

Quinolinone derivatives have been extensively studied for their potential pharmaceutical applications, particularly as antibacterial agents. The design and synthesis of compounds with specific configurations demonstrate significant in vitro and in vivo activities against respiratory pathogens, including multi-drug resistant strains, suggesting their potential as novel antibacterial drugs (Odagiri et al., 2013). Additionally, the development of fluorescent thermometers based on twisted-intramolecular-charge-transfer (TICT) highlights the versatility of quinoline derivatives in creating sensitive and selective probes for biological and chemical applications (Cao et al., 2014).

Catalytic and Material Science Applications

Quinolinone derivatives are also explored in catalysis and material science. The synthesis of azepanium ionic liquids from azepane and their application in creating environmentally friendly solvents for various chemical reactions demonstrate the utility of these compounds in green chemistry and sustainable industrial processes (Belhocine et al., 2011). This research underscores the potential of quinolinone derivatives in developing new materials and catalysts that could contribute to more efficient and less harmful chemical processes.

properties

IUPAC Name

7-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-16-8-9-18(12-17(16)2)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-10-6-4-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWHFZRJEUAKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azepan-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one

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